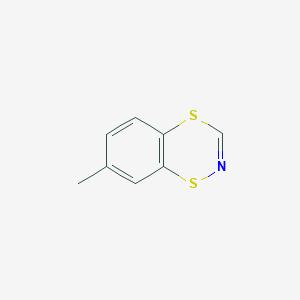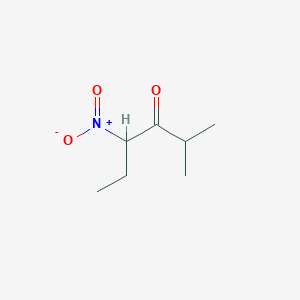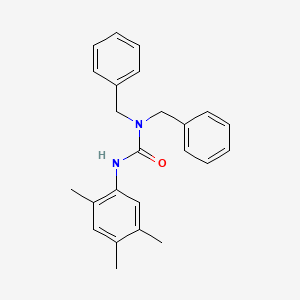
N,N-Dibenzyl-N'-(2,4,5-trimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea: is an organic compound characterized by the presence of two benzyl groups and a trimethylphenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of N,N-dibenzylamine with 2,4,5-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: While specific industrial production methods for N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl groups.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multistep synthesis protocols.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in studies involving enzyme inhibition or protein binding.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may be explored for its potential therapeutic properties, including anticancer, antibacterial, or antiviral activities.
Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N-Dibenzylurea: Similar structure but lacks the trimethylphenyl group.
N,N-Dibenzyl-N’-phenylurea: Similar structure but with a phenyl group instead of a trimethylphenyl group.
Uniqueness: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.
Propiedades
Número CAS |
86764-36-5 |
|---|---|
Fórmula molecular |
C24H26N2O |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(2,4,5-trimethylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-18-14-20(3)23(15-19(18)2)25-24(27)26(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3,(H,25,27) |
Clave InChI |
CRIIESGQQIOAON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
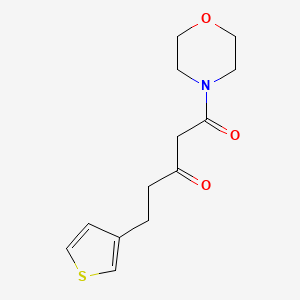


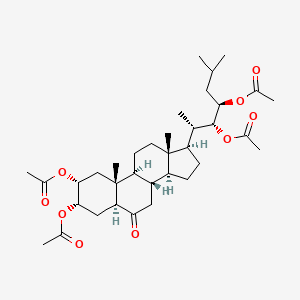
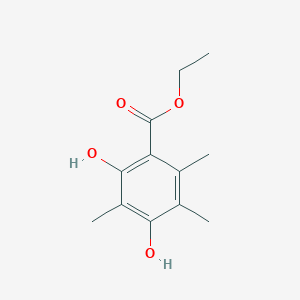


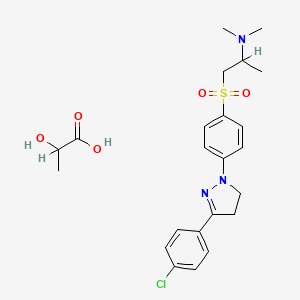
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

